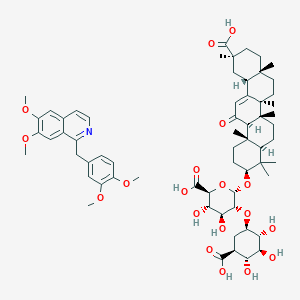
Papaverine glycyrrhizinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Papaverine glycyrrhizinate is a chemical compound that is synthesized from papaverine and glycyrrhizic acid. It has been extensively studied for its potential therapeutic applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of papaverine glycyrrhizinate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of phosphodiesterase, which is involved in the regulation of smooth muscle contraction. It has also been found to inhibit the activity of NF-kappa B, which is involved in the regulation of inflammation.
Efectos Bioquímicos Y Fisiológicos
Papaverine glycyrrhizinate has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has been found to have anti-viral effects by inhibiting the replication of viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Papaverine glycyrrhizinate has several advantages for lab experiments. It is easy to synthesize and purify, and it is relatively stable. It can be used in a wide range of concentrations, and it has been found to be non-toxic in animal studies. However, there are also some limitations to its use in lab experiments. It can be difficult to dissolve in water, and it may require the use of organic solvents. It may also have limited solubility in some biological fluids.
Direcciones Futuras
There are several future directions for the study of papaverine glycyrrhizinate. One direction is to further explore its potential therapeutic applications, particularly in the treatment of cancer and liver diseases. Another direction is to investigate its mechanism of action in more detail, particularly with regard to its effects on phosphodiesterase and NF-kappa B. Additionally, further studies are needed to determine the optimal dosage and administration of papaverine glycyrrhizinate for therapeutic use.
Métodos De Síntesis
Papaverine glycyrrhizinate is synthesized by reacting papaverine with glycyrrhizic acid in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol under controlled conditions of temperature and pressure. The resulting product is purified and analyzed for its chemical properties.
Aplicaciones Científicas De Investigación
Papaverine glycyrrhizinate has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of liver diseases, cardiovascular diseases, and neurological disorders.
Propiedades
Número CAS |
102395-75-5 |
|---|---|
Nombre del producto |
Papaverine glycyrrhizinate |
Fórmula molecular |
C42H62O16.C20H21NO4 |
Peso molecular |
1160.3 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(1R,2R,3S,4R,5S)-5-carboxy-2,3,4-trihydroxycyclohexyl]oxy-3,4-dihydroxyoxane-2-carboxylic acid;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline |
InChI |
InChI=1S/C43H64O15.C20H21NO4/c1-38(2)24-8-11-43(7)33(22(44)17-20-21-18-40(4,37(54)55)13-12-39(21,3)14-15-42(20,43)6)41(24,5)10-9-25(38)57-36-32(30(49)29(48)31(58-36)35(52)53)56-23-16-19(34(50)51)26(45)28(47)27(23)46;1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16/h17,19,21,23-33,36,45-49H,8-16,18H2,1-7H3,(H,50,51)(H,52,53)(H,54,55);5-8,10-12H,9H2,1-4H3/t19-,21-,23+,24-,25-,26+,27-,28-,29-,30-,31-,32+,33+,36-,39+,40-,41-,42+,43+;/m0./s1 |
Clave InChI |
AJVFRECHHYUSKO-FYSHDTCASA-N |
SMILES isomérico |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@@H]7C[C@@H]([C@H]([C@@H]([C@H]7O)O)O)C(=O)O)C)(C)C(=O)O.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |
SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5CC(C(C(C5O)O)O)C(=O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |
SMILES canónico |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5CC(C(C(C5O)O)O)C(=O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |
Sinónimos |
Pavezan |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




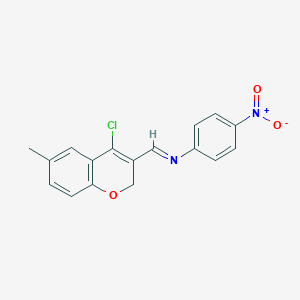
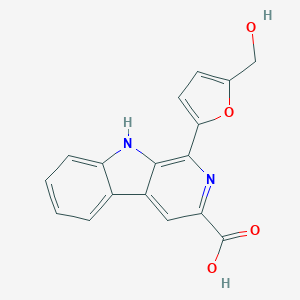
![1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B10729.png)
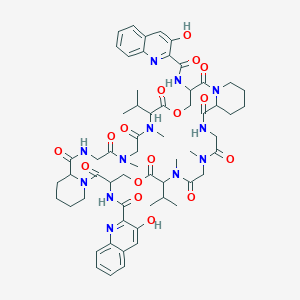
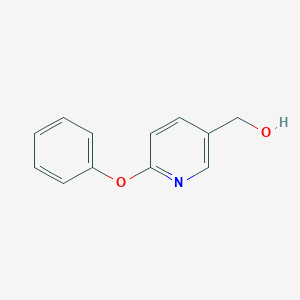
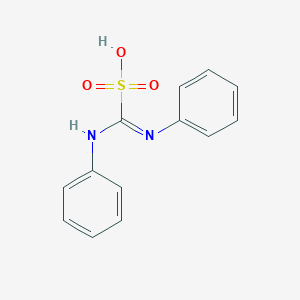
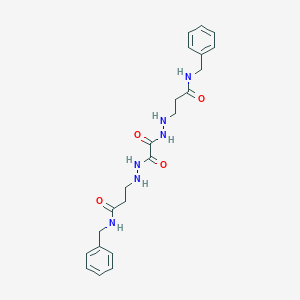
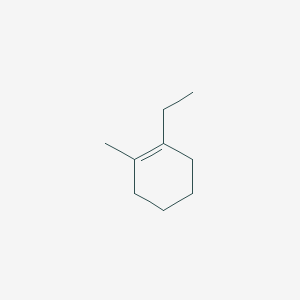
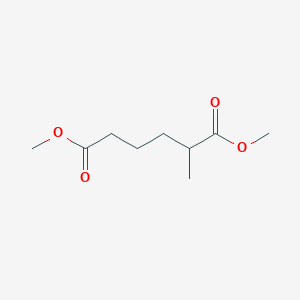
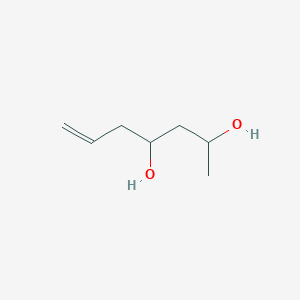
![Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI)](/img/structure/B10745.png)
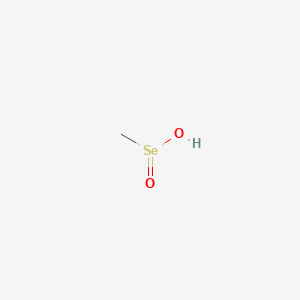
![(2-methyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B10752.png)